molecular formula C21H24N2O7 B4615588 DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B4615588
M. Wt: 416.4 g/mol
InChI Key: VGPDHNVNXKQOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multi-step reactions, including esterification and amidation. The process begins with the esterification of isophthalic acid to form diethyl isophthalate. This is followed by the amidation reaction with 3,4-dimethoxyaniline under controlled conditions to yield the final product. Industrial production methods may involve the use of specific catalysts and microwave-assisted conditions to achieve high yields and purity.

Chemical Reactions Analysis

DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including nucleophilic substitution, condensation, and polymerization. Common reagents used in these reactions include strong acids or bases, and specific catalysts to facilitate the reactions. Major products formed from these reactions can include various substituted isophthalates and related derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used in organic synthesis and rearrangement reactions, such as the Claisen rearrangement. In biology and medicine, it is explored for its potential as a corrosion inhibitor and its effectiveness in protecting mild steel against corrosion in acidic environments.

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with various molecular targets and pathwaysThese reactions are often acid-catalyzed and reversible, allowing the compound to exert its effects through the formation and breakdown of these derivatives .

Comparison with Similar Compounds

DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE can be compared with other similar compounds, such as DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE and DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATEThe presence of different substituents on the aromatic ring can lead to variations in solubility, thermal stability, and other physical properties .

Properties

IUPAC Name

diethyl 5-[(3,4-dimethoxyphenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-5-29-19(24)13-9-14(20(25)30-6-2)11-16(10-13)23-21(26)22-15-7-8-17(27-3)18(12-15)28-4/h7-12H,5-6H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPDHNVNXKQOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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